![molecular formula C20H24O5 B12531840 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-14-9](/img/structure/B12531840.png)
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is an organic compound with a complex structure, characterized by multiple ether linkages and a benzaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzoic acid.
Reduction: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple ether linkages and the aldehyde group can influence its reactivity and interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(3-phenylpropoxy)benzaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is unique due to the presence of multiple ether linkages and the combination of methoxy and phenoxy groups. This structural complexity can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
656810-14-9 |
|---|---|
Formule moléculaire |
C20H24O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3 |
Clé InChI |
MFFMGKCCUOCXPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


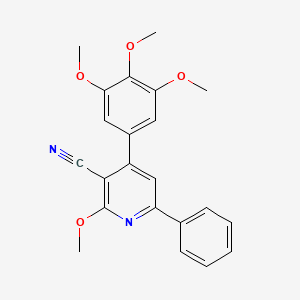

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)

![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
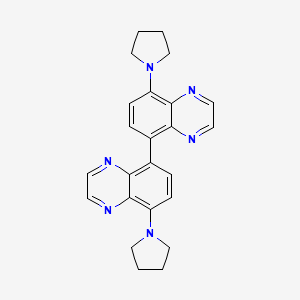

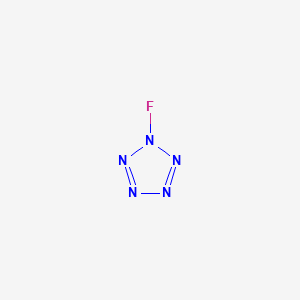
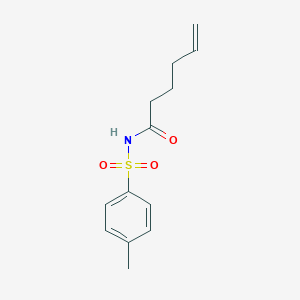
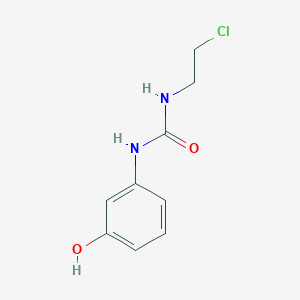
![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)

